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Praseodymium(3+) benzoate

Cat. No.: B093618
CAS No.: 19411-95-1
M. Wt: 504.2 g/mol
InChI Key: XDFGURDROXHOOM-UHFFFAOYSA-K
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Description

Overview of Lanthanide Benzoates in Coordination Chemistry

Lanthanide benzoates are a significant class of compounds within the field of coordination chemistry. They are formed by the coordination of one or more benzoate (B1203000) anions to a central lanthanide ion. Aromatic carboxylates, such as benzoates, are widely studied ligands for the synthesis of lanthanide complexes, which can exist as molecular complexes or coordination polymers with tunable dimensionalities. researchgate.net The interest in these compounds stems from their diverse structural arrangements and their potential applications in areas like luminescence and materials science. acs.orgnih.govacs.org

The benzoate ligand can coordinate to the lanthanide ion in several modes, including bidentate chelating, bidentate bridging, and tridentate bridging. researchgate.netnih.gov This versatility in coordination leads to the formation of various structures, from discrete dimeric molecules to infinite one-dimensional, two-dimensional, or three-dimensional coordination polymers. nih.govacs.orgnih.gov The specific structure adopted is influenced by factors such as the nature of the lanthanide ion, the presence of substituents on the benzoate ring, and the inclusion of other co-ligands or solvent molecules in the coordination sphere. researchgate.netnih.gov

A key feature of lanthanide benzoate complexes is their potential for luminescence. The benzoate ligand can act as an "antenna," absorbing light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelengths. researchgate.net The efficiency of this energy transfer and the resulting luminescence can be fine-tuned by modifying the structure of the benzoate ligand, for instance, by introducing electron-donating or electron-withdrawing substituents. nih.gov This has led to extensive research into designing and synthesizing new benzoate derivatives to create lanthanide complexes with enhanced photophysical properties. nih.govacs.orgnih.gov

Significance of Praseodymium(III) in f-Block Element Chemistry

Praseodymium (Pr) is a chemical element with the atomic number 59, making it the third member of the lanthanide series. wikipedia.orgvedantu.com As an f-block element, its chemistry is largely determined by the electrons in the 4f orbitals. The electron configuration of a neutral praseodymium atom is [Xe]4f³6s². americanelements.com In its compounds, praseodymium most commonly exists in the +3 oxidation state, forming the Pr³⁺ ion. vedantu.commasterjeeclasses.com This trivalent state is characteristic of the lanthanides. masterjeeclasses.com

The Pr³⁺ ion is valued for its specific magnetic, electrical, chemical, and optical properties. wikipedia.org Unlike many other rare-earth metals that exhibit magnetic ordering at low temperatures, praseodymium is paramagnetic at temperatures above 1 K. americanelements.com A key characteristic of the Pr³⁺ ion is its ability to luminesce, with possible emitting f-f states from the ³P₀, ¹D₂, and ¹G₄ energy levels. tandfonline.com However, photophysical studies involving Pr³⁺ are less common compared to other lanthanides like europium and terbium. researchgate.net This is partly due to the complex relaxation dynamics of its excited states, which can be efficiently depopulated by non-radiative processes. electronicsandbooks.com

The chemical reactivity of praseodymium is similar to that of other early lanthanides. masterjeeclasses.com It is a relatively reactive metal that reacts with water to form praseodymium(III) hydroxide (B78521) and with halogens to form trihalides. wikipedia.org In coordination chemistry, the Pr³⁺ ion's relatively large ionic radius and flexible coordination number, typically ranging from 7 to 9, allow it to form a wide variety of complexes with different geometries. researchgate.nettandfonline.com

Evolution of Research on Praseodymium(III) Benzoate Complexes and Coordination Polymers

Research on praseodymium(III) benzoate has evolved from the synthesis and characterization of simple benzoate salts to the development of complex coordination polymers and metal-organic frameworks (MOFs) with tailored properties. Early studies focused on the fundamental synthesis and thermal properties of hydrated praseodymium(III) benzoate. For instance, thermogravimetric analysis has been used to study the decomposition of praseodymium(III) benzoate tetrahydrate, showing it decomposes to form praseodymium oxide. akjournals.com Studies in a CO₂ atmosphere revealed that the anhydrous compound is stable up to 350°C and that its thermal decomposition occurs in three steps. scielo.br

Subsequent research has explored the synthesis of more complex structures, often incorporating additional ligands. For example, carboxylato-bridged praseodymium(III) complexes have been synthesized using hydrotris(pyrazol-1-yl)borate and various substituted sodium benzoates. tandfonline.com These studies have provided detailed structural information through X-ray crystallography, revealing coordination numbers of seven or eight for the praseodymium ion. tandfonline.com

A significant area of development has been the investigation of how substituents on the benzoate ring affect the structure and properties of the resulting complexes. A systematic study of ten different substituted benzoate complexes of Pr³⁺ demonstrated that electron-withdrawing groups on the benzoate moiety generally lead to a higher energy for the ³P₀ electronic state. acs.orgacs.org This research established empirical relationships between the electronic state energies and factors like the Hammett sigma constants of the substituents and the unit cell volume, highlighting the role of ligand dipole polarizability. acs.orgacs.org

More recently, research has focused on the construction of coordination polymers and porous frameworks using praseodymium and benzoate-derived ligands. Hydrothermal synthesis methods have been employed to create three-dimensional metal-organic frameworks. researchgate.netmdpi.com For example, a novel 3D porous complex has been constructed from a rigid three-connected ligand and Pr³⁺ ions, which shows potential for selective gas adsorption. mdpi.com Another study reported two new 3D praseodymium coordination polymers built from 5-aminoisophthalate, a derivative of benzoic acid. acs.org This evolution demonstrates a trend towards designing and creating functional materials based on praseodymium(III) benzoate with specific applications in mind, such as gas storage and separation. mdpi.comacs.org

Detailed Research Findings

Research on praseodymium(III) benzoate and its derivatives has yielded a wealth of structural and physicochemical data. The following tables summarize key findings from various studies, illustrating the diversity of these compounds.

Table 1: Structural and Synthesis Details of Selected Praseodymium(III) Benzoate Complexes

Compound FormulaSynthesis MethodKey Structural FeaturesCoordination NumberDimensionalityReference
Pr(OBz)₃(HOBz)₂Direct reaction of Pr metal and benzoic acid in a sealed ampouleSix bidentate-bridging benzoate anions and two unidentate benzoic acid molecules.81D (Linear chains) researchgate.net
[(tp)Pr(μ-OBz)₄Pr(tp)]Reaction of PrCl₃·6H₂O, K(tp), and sodium benzoate in methanolTwo tp ligands and four bridging benzoate groups.70D (Dimer) tandfonline.com
[Pr(C₆H₅COO)₃(DMF)(H₂O)]₂HydrothermalDimeric moiety with nona-coordinated Pr³⁺ centers. Ligands include bidentate benzoate, bridging tridentate chelating benzoate, DMF, and water.90D (Dimer) acs.org
Pr(4-methoxybenzoate)₃·2H₂OAqueous solution reactionDehydration occurs between 70-130°C. The anhydrous compound is stable up to 290°C.Not specifiedNot specified scielo.br
{Pr₂(aip)₃(H₂O)₂·3H₂O}nHydrothermal3D metal-organic framework from rod-shaped secondary building units.Not specified3D acs.org
[Pr(TMTA)(H₂O)₂]·[DMF·2EtOH·4H₂O]Solvothermal3D porous framework.Not specified3D mdpi.com

Abbreviations: OBz = benzoate, HOBz = benzoic acid, tp = hydrotris(pyrazol-1-yl)borate, DMF = dimethylformamide, aip = 5-aminoisophthalate, TMTA = 4,4′,4″-(2,4,6-trimethylbenzene-1,3,5-triyl)tribenzoic acid.

Table 2: Thermal Decomposition Data for Praseodymium(III) Carboxylates

CompoundAtmosphereDehydration Temperature (°C)Anhydrous Stability Limit (°C)Final Decomposition ProductReference
Pr(C₆H₅COO)₃·4H₂OAirNot specifiedNot specifiedPr₆O₁₁ akjournals.com
Pr(C₆H₅COO)₃·2H₂OCO₂up to 120350Praseodymium carbonate/oxycarbonate intermediates scielo.br
Pr(4-methoxybenzoate)₃·2H₂OAir70-130290Pr₆O₁₁ scielo.br

Table 3: Spectroscopic Data for Praseodymium(III) Benzoate Complexes

Complex TypeSpectroscopic TechniqueKey FindingsReference
Substituted BenzoatesElectronic Absorption and Emission SpectroscopyElectron-withdrawing groups on the benzoate ring lead to higher ³P₀ energy. A correlation exists between the ³P₀ and ¹D₂(1) level energies and Hammett sigma constants. acs.org
Carboxylato-bridged complexes with tp ligandIR SpectroscopyIndicated that the benzoate groups are bidentate and bridging. tandfonline.com
Benzoate derivative with dimethylformamideFourier-Transform Infrared (FTIR) SpectraUsed for characterization of the synthesized complexes. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15O6Pr B093618 Praseodymium(3+) benzoate CAS No. 19411-95-1

Properties

CAS No.

19411-95-1

Molecular Formula

C21H15O6Pr

Molecular Weight

504.2 g/mol

IUPAC Name

praseodymium(3+);tribenzoate

InChI

InChI=1S/3C7H6O2.Pr/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9);/q;;;+3/p-3

InChI Key

XDFGURDROXHOOM-UHFFFAOYSA-K

SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pr+3]

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pr+3]

Other CAS No.

19411-95-1

Origin of Product

United States

Synthetic Methodologies for Praseodymium Iii Benzoate Compounds

Direct Synthesis Routes

Direct synthesis methods provide a straightforward approach to obtaining praseodymium(III) benzoate (B1203000) compounds, either by reacting the metal directly with benzoic acid or by utilizing praseodymium(III) salts as precursors.

Synthesis from Praseodymium Metal and Benzoic Acid

A notable direct synthesis route involves the reaction of praseodymium metal with molten benzoic acid. This method has been successfully employed to produce a solvent-free praseodymium(III) benzoate-benzoic acid adduct, Pr(OBz)₃(HOBz)₂. unizar.es In a typical procedure, praseodymium metal and benzoic acid are sealed in a glass ampoule in a 1:3 molar ratio. The ampoule is then heated to 200°C for an extended period, followed by a lower temperature stage to promote crystallization. This direct oxidation of the metal by the carboxylic acid is an effective way to obtain anhydrous crystalline products. unizar.esconnectedpapers.com

Table 1: Reaction Conditions for Direct Synthesis from Praseodymium Metal.

Reactants Molar Ratio (Pr:HOBz) Temperature Program Product Reference

Reactions Involving Praseodymium(III) Salts and Benzoate Sources

A more common and versatile approach involves the reaction of praseodymium(III) salts, such as praseodymium(III) chloride hexahydrate (PrCl₃·6H₂O) or praseodymium(III) nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O), with a benzoate source. researchgate.netmdpi.com This precipitation method is typically carried out in a suitable solvent, often water or a mixed solvent system. The benzoate source can be sodium benzoate or benzoic acid that has been neutralized in situ with a base like sodium hydroxide (B78521). researchgate.netmdpi.com The praseodymium(III) benzoate compound then precipitates from the solution and can be isolated by filtration. The stoichiometry of the reactants and the reaction conditions, such as pH and temperature, can influence the composition and structure of the final product, including the degree of hydration. researchgate.net

For instance, solid-state praseodymium(III) 3-methoxybenzoate has been synthesized by adding a solution of sodium 3-methoxybenzoate to a solution of praseodymium(III) chloride until complete precipitation of the metal ion was achieved. researchgate.net Similarly, complexes with substituted benzoic acids, like 4-alkoxybenzoic acids, have been prepared via a metathesis reaction between the sodium salt of the acid and praseodymium(III) nitrate in an ethanol-water mixture. mdpi.com

Solution-Based Synthesis Approaches

Solution-based methods, including solvothermal synthesis and room temperature crystallization, offer greater control over the crystallization process, leading to a variety of structural motifs and dimensionalities.

Solvothermal Synthesis Techniques

Solvothermal synthesis, a method where the reaction is carried out in a sealed vessel at temperatures above the boiling point of the solvent, has been utilized to prepare praseodymium-containing coordination polymers. While a direct solvothermal synthesis for simple praseodymium(III) benzoate is not extensively detailed in the provided literature, related compounds have been successfully synthesized using this technique. For example, a novel praseodymium complex with 4,4′,4″-(2,4,6-trimethylbenzene-1,3,5-triyl)tribenzoate (H₃TMTA), a derivative of benzoic acid, was prepared under solvothermal conditions. mdpi.com The reaction of Pr(NO₃)₃·6H₂O with H₃TMTA in a mixed solvent of DMF, ethanol, and water at 75°C yielded green rod-like crystals of [Pr(TMTA)(H₂O)₂]·[DMF·2EtOH·4H₂O]. mdpi.com

Hydrothermal synthesis, a subset of solvothermal synthesis where water is the solvent, has also been employed. For instance, praseodymium complexes with other carboxylate ligands have been prepared using this method, suggesting its potential applicability for benzoate systems. researchgate.net These techniques can promote the formation of well-defined crystalline structures, including multi-dimensional coordination polymers. researchgate.netmdpi.com

Room Temperature Crystallization Methods

The growth of single crystals suitable for X-ray diffraction analysis is often achieved through slow, room temperature crystallization techniques. After the initial synthesis of the praseodymium(III) benzoate compound, a saturated solution can be prepared in an appropriate solvent or solvent mixture. Slow evaporation of the solvent at ambient temperature allows for the gradual formation of large, high-quality single crystals. science.govrsc.org This method is crucial for the definitive structural elucidation of new compounds. For example, single crystals of various metal-organic complexes have been successfully grown using slow evaporation from solution at room temperature. science.govacs.org While not a primary synthesis method in itself, it is an indispensable step for the characterization of praseodymium(III) benzoate compounds.

Ligand Modification and Ancillary Ligand Inclusion Strategies

The modification of the benzoate ligand or the inclusion of ancillary ligands in the coordination sphere of the praseodymium(III) ion is a powerful strategy to tune the structural and photophysical properties of the resulting complexes.

By introducing functional groups onto the benzene (B151609) ring of the benzoate ligand, researchers can systematically alter the electronic and steric properties of the coordination environment. A study on substituted benzoate complexes of Pr³⁺ of the type [Pr(X-C₆H₄COO)₃(H₂O)n(DMF)m]p·(DMF)q investigated the effects of various substituents (X = -OCH₃, -NO₂, -OH, -F, -Cl, -NH₂) on the electronic absorption and emission spectra. researchgate.net

Furthermore, the introduction of ancillary ligands, which are additional coordinating molecules besides the primary benzoate ligand, can lead to the formation of mixed-ligand complexes with unique structures and properties. Examples include the use of N,N-donor ligands like 2,2'-bipyridine (B1663995) (bipy) or phenanthroline, and β-diketonates. unizar.esresearchgate.net For instance, a praseodymium(III) complex with a β-diketonate and bathophenanthroline (B157979) as ancillary ligands has been synthesized and structurally characterized. unizar.es The inclusion of these ancillary ligands can prevent the formation of polymeric structures and can significantly influence the coordination geometry and luminescence of the praseodymium(III) center. unizar.esresearchgate.net

Table 2: Examples of Praseodymium(III) Complexes with Modified and Ancillary Ligands.

Primary Ligand Ancillary Ligand(s) General Formula/Complex Type Reference
Substituted Benzoates (X-C₆H₄COO⁻) Water, Dimethylformamide [Pr(X-C₆H₄COO)₃(H₂O)n(DMF)m]p·(DMF)q researchgate.net
4,4′,4″-(2,4,6-trimethylbenzene-1,3,5-triyl)tribenzoate Water [Pr(TMTA)(H₂O)₂]·[DMF·2EtOH·4H₂O] mdpi.com
6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate Bathophenanthroline [Pr(fod)₃(bath)] unizar.es

Synthesis of Substituted Benzoate Complexes

The functionalization of the benzoate ligand by adding substituent groups to its phenyl ring is a fundamental method for tuning the properties of praseodymium(III) complexes. A general synthetic approach involves the reaction of a praseodymium(III) salt with a substituted benzoic acid in a solvent such as dimethylformamide (DMF), often with the inclusion of water.

A comprehensive study has detailed the synthesis of ten different substituted benzoate complexes of Pr(III). acs.org These complexes, with the general formula [Pr(XC₆H₄COO)₃(H₂O)n(DMF)m]p·(DMF)q, incorporate benzoate ligands with a range of electron-donating and electron-withdrawing substituents (X). acs.orgresearchgate.net The introduction of these functional groups directly influences the electronic and structural characteristics of the resulting complexes. acs.org For instance, electron-withdrawing groups on the benzoate moiety generally lead to a higher energy for certain electronic transitions of the Pr³⁺ ion. acs.orgresearchgate.net

The specific composition and structure of these complexes, including the number of coordinated water and DMF molecules, can vary depending on the substituent group. acs.org

Table 1: Examples of Synthesized Substituted Praseodymium(III) Benzoate Complexes This table is interactive. You can sort and filter the data.

Substituent (X) Chemical Formula
Methoxy (p-OCH₃) [Pr(CH₃OC₆H₄COO)₃(DMF)₂]
Nitro (p-NO₂) [Pr(NO₂C₆H₄COO)₃(H₂O)(DMF)]·DMF
Hydroxy (o-OH) [Pr(HOC₆H₄COO)₃(H₂O)₂]·2DMF
Fluoro (p-F) [Pr(FC₆H₄COO)₃(DMF)₂]
Chloro (p-Cl) [Pr(ClC₆H₄COO)₃(DMF)₂]
Amino (p-NH₂) [Pr(NH₂C₆H₄COO)₃(H₂O)]

Incorporation of Ancillary Ligands (e.g., hydrotris(pyrazol-1-yl)borate, bipyridyl derivatives, crown ethers)

The introduction of ancillary (or co-ligands) ligands into the coordination sphere of praseodymium(III) alongside benzoate ligands allows for the creation of ternary complexes with significantly different structures and properties. These ligands can control the coordination number, geometry, and dimensionality of the final product.

Hydrotris(pyrazol-1-yl)borate (Tp): Often referred to as "scorpionate" ligands, hydrotris(pyrazol-1-yl)borate and its derivatives are versatile N-donor ligands. nih.gov While direct synthesis with praseodymium has been explored with related ligands, studies on the closely related neodymium(III) provide strong evidence for the types of structures formed. researchgate.net For instance, neodymium(III) complexes incorporating both benzoate and Tp ligands have been synthesized, demonstrating that the benzoate groups can act as bidentate bridging ligands. researchgate.net In such mixed-ligand systems, the coordination number around the lanthanide center is typically high, often seven or eight. researchgate.net

Bipyridyl Derivatives: Nitrogen-containing heterocyclic ligands like 2,2'-bipyridine (bpy) and 1,10-phenanthroline (B135089) (phen) are frequently used to create stable ternary lanthanide carboxylate complexes. tandfonline.comnih.gov The synthesis of a praseodymium(III) complex containing 2,2'-bipyridine, [Pr(bpy)₂Cl₃·OH₂], has been reported. nih.gov Furthermore, ternary complexes of the neighboring lanthanide dysprosium with halogenated benzoates and bipyridyl derivatives have been synthesized and structurally characterized. tandfonline.com In these dimeric structures, such as [Dy(2-ClBA)₃ · phen]₂, the lanthanide ion is typically nine-coordinate, binding to nitrogen atoms from the phenanthroline ligand and oxygen atoms from the benzoate groups, which exhibit various coordination modes (bidentate chelating, bidentate-bridging, and terdentate-bridging). tandfonline.com

Table 2: Ancillary Ligands in the Synthesis of Lanthanide-Benzoate Complexes This table is interactive. You can sort and filter the data.

Ancillary Ligand Example Complex System Resulting Structural Feature
Hydrotris(pyrazol-1-yl)borate Neodymium(III) with benzoate and Tp Bidentate bridging benzoate groups, 7- or 8-coordinate metal center. researchgate.net
1,10-phenanthroline Dysprosium(III) with 2-chlorobenzoate (B514982) and phen Nine-coordinate Dy³⁺ in a dimeric structure. tandfonline.com
2,2'-bipyridine Praseodymium(III) with chloride and bpy Formation of the complex [Pr(bpy)₂Cl₃·OH₂]. nih.gov
18-crown-6-ether Neodymium(III) with benzoate Co-crystallization with 1D coordination polymers, directing supramolecular assembly. researchgate.net

Control of Product Dimensionality in Synthesis

A significant objective in the synthesis of praseodymium(III) benzoate compounds is the control over the dimensionality of the resulting coordination polymer, which can range from discrete molecules (0D) to infinite chains (1D), layers (2D), or frameworks (3D). acs.orgacs.org This control is primarily exerted by modifying the ligands and reaction conditions.

The structure of the benzoate ligand itself is a key determinant. The coordination mode of the carboxylate group—whether it binds to one metal (monodentate), chelates to one metal (bidentate), or bridges two or more metals—is fundamental to the extension of the structure. acs.org For example, the formation of dimeric moieties, a simple form of polymerization, can occur through bridging benzoate ligands. acs.org

The use of ancillary ligands is a powerful tool for directing dimensionality. Bulky N-donor ligands like 1,10-phenanthroline can lead to the formation of 2D layered structures when combined with dicarboxylate linkers. researchgate.net Conversely, simpler ancillary ligands like water and DMF can result in the formation of dimers or 1D polymeric chains. acs.org

Reaction conditions, such as the solvent system and temperature, also play a critical role. Hydrothermal synthesis, which employs high temperatures and pressures, is a common method for preparing robust, higher-dimensionality (2D and 3D) coordination polymers. acs.orgresearchgate.net The choice of synthetic method can even lead to different structural isomers or phases from the same set of reactants. acs.org For instance, hydrothermal reactions of lanthanide ions with certain carboxylate ligands at 140°C yielded one type of 3D framework, while increasing the temperature to 180°C led to partial ligand decomposition and the formation of a completely different 3D structure. acs.org

Table 3: Influence of Synthesis Parameters on Product Dimensionality This table is interactive. You can sort and filter the data.

Primary Ligand Ancillary Ligand(s) Synthesis Method Resulting Dimensionality
Benzoate DMF, H₂O Solution Chemistry 0D (Dimer). acs.org
Benzoate 18-crown-6-ether Solution Chemistry 1D (Chain). researchgate.net
Isophthalate 1,10-phenanthroline, H₂O Hydrothermal 2D (Layer). researchgate.net
4-Carboxyphenoxy Acetic Acid H₂O Hydrothermal (140°C) 3D (Framework). acs.org

Compound Index

Table 4: List of Chemical Compounds Mentioned

Compound Name
Praseodymium(3+) benzoate
[Pr(CH₃OC₆H₄COO)₃(DMF)₂]
[Pr(NO₂C₆H₄COO)₃(H₂O)(DMF)]·DMF
[Pr(HOC₆H₄COO)₃(H₂O)₂]·2DMF
[Pr(FC₆H₄COO)₃(DMF)₂]
[Pr(ClC₆H₄COO)₃(DMF)₂]
[Pr(NH₂C₆H₄COO)₃(H₂O)]
Hydrotris(pyrazol-1-yl)borate
2,2'-bipyridine
1,10-phenanthroline
[Pr(bpy)₂Cl₃·OH₂]
[Dy(2-ClBA)₃ · phen]₂
18-crown-6-ether
Dimethylformamide
Water
Neodymium(III)
Dysprosium(III)
Terbium(III)
Europium(III)
Isophthalic acid
4-Carboxyphenoxy Acetic Acid

Structural Elucidation and Crystallography of Praseodymium Iii Benzoate Systems

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction studies have been instrumental in characterizing the diverse structural motifs adopted by praseodymium(III) benzoate (B1203000) systems. These studies reveal a propensity for the formation of polymeric structures, where the praseodymium ions are linked by bridging benzoate ligands.

The crystallographic analysis of various praseodymium(III) benzoate derivatives has identified several space groups, with monoclinic and triclinic systems being common. For instance, a binuclear praseodymium(III) complex incorporating p-hydroxybenzoic acid crystallizes in the monoclinic P21/c space group. In contrast, a series of carboxylato-bridged praseodymium(III) complexes with substituted p-X-benzoates (where X = H, F, Cl, NO2) adopt the triclinic P-1 space group. core.ac.uk A polymeric praseodymium(III) complex with 3,5-dimethoxybenzoate (B1226732) also belongs to the monoclinic P21/c space group. researchgate.net Another example, a polymeric Pr(III) complex with a flexible double betaine (B1666868) ligand, crystallizes in the monoclinic P2(1)/n space group.

The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, have been determined for several of these complexes.

Compound/SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
Binuclear Pr(III) complex with p-hydroxybenzoic acid core.ac.ukP21/c1.1050(4)1.9534(7)1.2376(4)9094.955(7)90
Carboxylato-bridged Pr(III) complex with sodium p-H-benzoate core.ac.ukP-111.761(13)12.536(13)17.726(19)---
Carboxylato-bridged Pr(III) complex with sodium p-Cl-benzoate core.ac.ukP-19.309(8)12.667(11)14.421(12)---
Polymeric Pr(III) complex with 1,4-diazoniobicyclo[2.2.2]octane-1,4-dipropionate P2(1)/n8.085(2)14.316(3)29.775(6)90103.04(3)90

The coordination environment around the praseodymium(III) ion in benzoate complexes is characterized by high coordination numbers and distorted polyhedral geometries, a common feature for lanthanide ions. wikipedia.org

The number of atoms directly bonded to the central Pr(III) ion, known as the coordination number, typically ranges from seven to nine in benzoate and related carboxylate systems. In a series of carboxylato-bridged praseodymium(III) complexes with substituted benzoates, coordination numbers of seven and eight have been observed. core.ac.uk Nine-coordination is also prevalent, as seen in a polymeric Pr(III) complex with a flexible double betaine ligand and in a praseodymium(III) acetate (B1210297) complex. scispace.com

The arrangement of donor atoms around the Pr(III) center often results in complex and distorted coordination polyhedra. For the binuclear praseodymium(III) complex with p-hydroxybenzoic acid, each Pr(III) ion is described as having a single capped square antiprism geometry. core.ac.uk In other nine-coordinate praseodymium complexes, a distorted tricapped trigonal prismatic geometry is observed. wikipedia.org The coordination sphere of a nine-coordinate praseodymium(III) ion can also be described as a distorted {PrO9} sphere.

The benzoate ligand, with its carboxylate group, can coordinate to metal ions in various ways, leading to the formation of diverse structural architectures.

A frequently observed coordination mode for the benzoate ligand in praseodymium(III) systems is the bidentate-bridging mode. core.ac.uk In this arrangement, both oxygen atoms of the carboxylate group are involved in bonding, and the ligand bridges two different praseodymium ions. This bridging is a key factor in the formation of the common polymeric or polynuclear structures of these complexes. For example, in terbium(III) complexes with 4-benzyloxy benzoic acid derivatives, which serve as a good structural model, both bidentate chelating and bidentate bridging modes of the carboxylate ligands have been identified. researchgate.net Similarly, in a praseodymium(III) acetate complex, acetate groups exhibit both chelating-bidentate and bridging behaviors, highlighting the versatility of carboxylate coordination. scispace.com

Characterization of Benzoate Ligand Coordination Modes

Unidentate and Bridging Tridentate Modes

In a unidentate fashion, only one of the oxygen atoms of the carboxylate group directly bonds to a single praseodymium(III) ion. This mode of interaction is less common for bridging benzoate ligands in polymeric structures but can be observed in complexes where the coordination sphere of the metal is saturated by other ligands.

More structurally significant is the bridging tridentate coordination mode. In this arrangement, the carboxylate group bridges two praseodymium(III) centers. One oxygen atom of the carboxylate group coordinates to the first praseodymium ion, while the other oxygen atom chelates the second praseodymium ion. This mode effectively links the metal centers, contributing to the formation of extended polymeric chains.

Multiple Carboxylate Coordination Modes (e.g., μ1-η1-η1, μ2-η1-η1, μ2-η1-η2)

The versatility of the carboxylate group is further demonstrated by its ability to adopt multiple coordination modes, which can be described using the Harris notation. In praseodymium(III) benzoate and its derivatives, several such modes are observed, leading to complex polymeric frameworks.

For instance, in the polymeric structure of praseodymium(III) 3,5-dimethoxybenzoate, [Pr(DMBz)₃]n, the benzoate ligands exhibit complex bridging behaviors that are crucial to the formation of the extended network. researchgate.net While the specific notations for this exact compound are not detailed in the initial reports, the principles of lanthanide carboxylate coordination suggest the presence of various bridging modes.

Commonly observed coordination modes in related lanthanide carboxylate systems include:

μ₂-η¹:η¹ : In this mode, each oxygen atom of the carboxylate group coordinates to a different metal center, forming a simple bridge.

μ₂-η¹:η² : Here, one oxygen atom is coordinated to one metal ion, while both oxygen atoms chelate a second metal ion.

μ₁-η¹:η¹ : This represents a chelating mode where both oxygen atoms of the carboxylate group coordinate to the same metal ion.

The combination of these and other intricate bridging and chelating modes of the benzoate ligands around the praseodymium(III) centers is a key factor in determining the dimensionality and topology of the final coordination polymer. The specific coordination environment of the Pr(III) ion in [Pr(DMBz)₃]n is defined by a monoclinic crystal system with the P2₁/c space group, indicating a highly ordered and repeating arrangement of these coordination patterns. researchgate.net

Polymeric Architectures and Supramolecular Assembly

The varied coordination modes of the benzoate ligand, coupled with the high coordination number of the praseodymium(III) ion, facilitate the formation of extended polymeric architectures. These can range from simple one-dimensional chains to more complex multidimensional networks, which are further organized into supramolecular assemblies through weaker interactions.

One-Dimensional Coordination Polymers

One of the most common structural motifs for praseodymium(III) benzoate systems is the one-dimensional (1D) coordination polymer. researchgate.net These are formed by the linking of praseodymium(III) ions through bridging benzoate ligands.

While classic "paddle-wheel" structures, characterized by four bridging carboxylates holding two metal ions in close proximity, are more typical for transition metals, analogous structural motifs can be found in lanthanide carboxylates. In these systems, pairs of praseodymium(III) ions can be bridged by multiple benzoate ligands, leading to the formation of repeating dinuclear units. These units then link together to form a linear one-dimensional chain. The connections between these dinuclear units can be established through additional bridging benzoate ligands or other co-ligands.

Another prevalent architecture in one-dimensional praseodymium(III) benzoate polymers is the zigzag chain. This conformation arises from the specific coordination geometry around the praseodymium(III) ion and the orientation of the bridging benzoate ligands. The coordination polyhedra of adjacent metal ions are linked in a non-linear fashion, resulting in a chain that propagates in a zigzag or wavelike pattern. The angles within the chain are determined by the coordination preferences of the praseodymium(III) ion and the steric and electronic properties of the benzoate ligands.

Hydrogen Bonding Interactions and Their Role in Supramolecular Architecture

Beyond the strong coordination bonds that form the primary polymeric structure, weaker non-covalent interactions, particularly hydrogen bonds, play a crucial role in organizing the polymeric chains into higher-order supramolecular architectures. In aquated or solvated praseodymium(III) benzoate complexes, coordinated water molecules or solvent molecules can act as hydrogen bond donors, forming hydrogen bonds with the oxygen atoms of the benzoate carboxylate groups of adjacent chains.

Powder X-ray Diffraction Analysis for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to identify crystalline phases and to obtain information on the unit cell dimensions of a bulk sample. In the context of praseodymium(3+) benzoate, PXRD is crucial for confirming the phase purity of a synthesized batch and for determining its crystal structure.

The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). The position and intensity of these peaks are governed by the crystal lattice parameters (a, b, c, α, β, γ) and the arrangement of atoms within the unit cell.

Hypothetical Powder X-ray Diffraction Data for this compound

To illustrate the type of data obtained from a PXRD experiment, the following table presents a hypothetical set of diffraction peaks for this compound, assuming a monoclinic crystal system, which is common for lanthanide benzoates.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
10.28.6785
12.57.0840
15.85.61100
18.34.8565
20.54.3370
22.14.0250
25.63.4830
28.93.0945

Note: This data is representative and intended for illustrative purposes only.

The analysis of such a pattern would involve indexing the peaks to assign Miller indices (hkl) to each reflection, followed by a refinement process to determine the precise unit cell parameters. This information is fundamental for the complete structural characterization of the bulk material.

Structural Correlations in Isomorphous Series

Lanthanide compounds, including benzoates, frequently form isomorphous series. This means that a series of compounds with different lanthanide ions but the same ligand will crystallize in the same or very similar crystal structures. rsc.org This phenomenon is a direct consequence of the similar chemical properties and trivalent oxidation state of the lanthanide ions. The primary difference across the series is the gradual decrease in ionic radius with increasing atomic number, known as the lanthanide contraction.

This contraction leads to systematic changes in the crystallographic parameters of the isomorphous lanthanide benzoates. As the ionic radius of the lanthanide ion decreases from La(3+) to Lu(3+), a corresponding decrease in the unit cell volume and cell parameters is typically observed. Bond lengths between the lanthanide ion and the oxygen atoms of the benzoate ligands also shorten.

This compound, being an early member of the lanthanide series, is expected to have a larger unit cell volume compared to the benzoates of the later, smaller lanthanides. The coordination number of the praseodymium ion is also likely to be high, typically 8 or 9, which is characteristic of the larger lanthanide ions.

Several studies on substituted lanthanide benzoate complexes have confirmed the existence of isostructural series. For example, a series of lanthanide 4-benzyloxy benzoates and 3-dimethylamino benzoates have been shown to be isostructural. nih.govmdpi.com In these series, the crystal system and space group remain the same across the different lanthanide complexes, while the unit cell parameters show a clear trend correlated with the lanthanide ionic radius.

Crystallographic Data for an Isomorphous Series of Lanthanide Benzoate Complexes

The following table presents representative crystallographic data for a hypothetical isomorphous series of lanthanide(III) benzoate complexes, illustrating the effect of the lanthanide contraction.

Lanthanide IonIonic Radius (Å)Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Unit Cell Volume (ų)
La(III)1.032MonoclinicP2₁/c12.5010.2018.8095.52385
Pr(III) 1.013 Monoclinic P2₁/c 12.45 10.15 18.70 95.3 2350
Gd(III)0.938MonoclinicP2₁/c12.3010.0018.5094.82265
Yb(III)0.868MonoclinicP2₁/c12.159.8518.3094.52180

Note: This data is representative and intended for illustrative purposes to demonstrate the trend of lanthanide contraction.

The study of these structural correlations is essential for understanding the systematic evolution of the properties of lanthanide-containing materials and for the rational design of new functional materials with tailored crystal structures. By placing this compound within this broader context, its structural characteristics can be better understood and predicted.

Spectroscopic Characterization of Praseodymium Iii Benzoate Complexes

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for probing the coordination of the benzoate (B1203000) ligand to the praseodymium(III) ion. Analysis of the vibrational frequencies of the carboxylate group and any ancillary ligands offers direct evidence of the bonding modes.

Identification of Metal-Ligand Coordination Modes via Carboxylate Vibrations

The coordination of the benzoate ligand to a metal center can be elucidated by analyzing the vibrational frequencies of the carboxylate group (COO⁻), specifically the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations. The separation between these two frequencies (Δν = νₐₛ - νₛ) is particularly diagnostic of the coordination mode.

Different coordination modes of the carboxylate ligand result in distinct Δν values:

Ionic: A large separation (Δν > 200 cm⁻¹) suggests a predominantly ionic interaction, similar to that in sodium benzoate.

Monodentate: In this mode, the separation Δν is larger than that of the ionic form.

Bidentate Chelating: Here, the Δν value is significantly smaller than that of the ionic form.

Bidentate Bridging: The Δν value is comparable to or slightly larger than the ionic value.

The IR spectra of lanthanide carboxylate complexes, including those with substituted benzoates, demonstrate shifts in the νₐₛ(COO⁻) and νₛ(COO⁻) bands upon coordination to the metal ion. For instance, in a series of light lanthanide complexes with 2-chloro-5-nitrobenzoic acid, the νₐₛ(COO⁻) and νₛ(COO⁻) bands are observed in the ranges of 1595-1580 cm⁻¹ and 1420-1410 cm⁻¹, respectively scispace.com. The magnitude of the separation between these bands provides insight into the nature of the metal-carboxylate bond.

Table 1: Representative IR Frequencies (cm⁻¹) for Carboxylate Vibrations in Lanthanide Benzoate Complexes and Their Coordination Mode Interpretation.
Complexνₐₛ(COO⁻)νₛ(COO⁻)Δν (νₐₛ - νₛ)Coordination Mode
Sodium Benzoate (Ionic Reference)~1560~1414~146Ionic
Pr(2-chloro-5-nitrobenzoate)₃·2H₂O15901415175Bridging/Chelating

Analysis of Ancillary Ligand Coordination

In mixed-ligand praseodymium(III) benzoate complexes, IR spectroscopy can also confirm the coordination of ancillary ligands, such as 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridine (B1663995) (bpy). The vibrational bands of these ligands will exhibit shifts upon coordination to the Pr(III) ion. For example, the C=N stretching vibrations of phenanthroline, typically observed around 1560-1620 cm⁻¹, will shift to higher or lower frequencies upon complexation, indicating the involvement of the nitrogen atoms in the coordination sphere. Similarly, characteristic bands of other ancillary ligands will show perturbations, providing evidence of their binding to the metal center.

Electronic Absorption Spectroscopy

The electronic absorption spectra of praseodymium(III) complexes are characterized by sharp, narrow bands in the visible and near-infrared regions. These bands arise from Laporte-forbidden 4f-4f electronic transitions. The positions and intensities of these bands are sensitive to the coordination environment of the Pr(III) ion.

Interpretation of 4f-4f Transition Bands

The electronic spectrum of the Pr(III) ion is a result of transitions from the ³H₄ ground state to various excited states. These transitions are often referred to as "fingerprints" for the praseodymium ion. The absorption bands are assigned to specific electronic transitions, and their energies can be influenced by the ligand field. In complexes with carboxylate ligands, the coordination to the Pr(III) ion can lead to an enhancement of the absorption bands jst.go.jpresearchgate.net.

Table 2: Typical 4f-4f Electronic Transitions for the Praseodymium(III) Ion.
TransitionEnergy Range (cm⁻¹)Wavelength Range (nm)
³H₄ → ³F₂~5200~1920
³H₄ → ³F₃, ³F₄~6800~1470
³H₄ → ¹G₄~9800~1020
³H₄ → ¹D₂~16900~590
³H₄ → ³P₀~20700~483
³H₄ → ³P₁~21300~469
³H₄ → ³P₂~22500~444

Influence of Ligand Substituents (e.g., Hammett Sigma Constants) on Electronic Transition Energies

The electronic properties of the benzoate ligand can be systematically altered by introducing substituents on the phenyl ring. The electronic effect of these substituents can be quantified by the Hammett sigma constant (σ). Electron-withdrawing groups (EWGs) have positive σ values, while electron-donating groups (EDGs) have negative σ values. These substituents can influence the electronic transition energies of the Pr(III) ion by modulating the ligand field strength.

A linear correlation has been observed between the Hammett parameter (σₚ) and the ligand field splitting in europium(III) complexes, demonstrating the influence of the substituent's electronic effects on the metal's coordination environment acs.orgnih.gov. While direct quantitative data for praseodymium(III) benzoate is scarce, a similar trend is expected. An increase in the electron-donating ability of the substituent (more negative σ value) would increase the electron density on the carboxylate oxygen atoms, potentially leading to a stronger interaction with the Pr(III) ion and a larger ligand field splitting. Conversely, electron-withdrawing groups would decrease the electron density, resulting in a weaker interaction and smaller ligand field splitting. These changes in the ligand field would, in turn, cause shifts in the energies of the 4f-4f transitions.

Ligand Dipole Polarizability and Nephelauxetic Shifts

The nephelauxetic effect describes the decrease in the interelectronic repulsion parameters (Racah parameters) of a metal ion upon complex formation compared to the free ion wikipedia.org. This effect is attributed to the expansion of the metal's d- or f-orbitals due to covalent character in the metal-ligand bond. The magnitude of the nephelauxetic effect is expressed by the nephelauxetic ratio (β), which is the ratio of the Racah parameter in the complex to that in the free ion. A smaller β value indicates a larger nephelauxetic effect and a greater degree of covalency.

The polarizability of the ligand plays a crucial role in the nephelauxetic effect. More polarizable ligands can more effectively shield the 4f electrons from each other, leading to a greater expansion of the electron cloud and a smaller β value. In praseodymium(III) benzoate complexes, the polarizability of the benzoate ligand, and any ancillary ligands, will influence the degree of covalency in the Pr-O bonds.

Table 3: Representative Nephelauxetic Ratios (β) for Pr(III) Complexes with Different Ligands.
Complex/Ligand EnvironmentNephelauxetic Ratio (β)Relative Covalency
Pr(III) aquo ion (H₂O)~0.99Low
Pr(III) in LaCl₃ (Cl⁻)~0.98Moderate
Pr(III) with amino acids (O, N donors)~0.97-0.98Moderate

Luminescence and Photophysical Studies

The study of the luminescence and photophysical properties of praseodymium(III) benzoate complexes reveals intricate electronic transitions and energy transfer dynamics. Unlike many other lanthanide ions that typically emit from a single excited state, Pr(III) is notable for its potential to luminesce from multiple f-f states, leading to a complex emission profile spanning the visible and near-infrared regions.

Emission from Praseodymium(III) f-f States (³P₀, ¹D₂, ¹G₄)

Praseodymium(III) possesses three primary emitting f-f states: ³P₀, ¹D₂, and ¹G₄. tripod.com The luminescence of Pr(III) benzoate and related carboxylate complexes can originate from one or more of these levels, depending on the specific coordination environment and the energy of the ligand's triplet state. tripod.comresearchgate.net This multi-emissive nature makes Pr(III) complexes subjects of significant spectroscopic interest. tripod.comresearchgate.net

Praseodymium(III) benzoate complexes exhibit a series of characteristic emission bands in both the visible and near-infrared (NIR) portions of the electromagnetic spectrum. researchgate.net Excitation of the benzoate ligand leads to sensitized emission from the Pr(III) ion. The observed emission bands are the result of f-f transitions between the excited states (primarily ³P₀ and ¹D₂) and lower-lying energy levels. tripod.commdpi.com

Radiative transitions from the upper ³P₀ level typically result in emission bands at approximately 490 nm, 610 nm, and 645 nm. researchgate.net Simultaneously, the lower-lying ¹D₂ state gives rise to red and NIR emissions, with prominent bands observed around 605 nm, 890 nm, and 1060 nm. tripod.comresearchgate.net The NIR emission at 1060 nm could potentially be ascribed to the ¹G₄ → ³H₄ transition, although it is sometimes assigned to a transition from the ¹D₂ state. tripod.comresearchgate.net

The specific transitions responsible for these emissions have been assigned as follows:

³P₀ → ³H₄: ~489 nm nih.govoaji.net

¹D₂ → ³H₄: ~600-610 nm tripod.commdpi.comoaji.net

³P₀ → ³H₆: ~618 nm mdpi.com

³P₀ → ³F₂: ~645 nm researchgate.netmdpi.comoaji.net

The table below summarizes the key emission bands observed for Pr(III) complexes.

Emitting StateTransitionWavelength (nm)Spectral Region
³P₀³P₀ → ³H₄~490Blue-Green
¹D₂¹D₂ → ³H₄~605Red-Orange
³P₀³P₀ → ³H₆~610-618Red-Orange
³P₀³P₀ → ³F₂~645Red
¹D₂-~890Near-Infrared
¹D₂ / ¹G₄¹D₂ → ³F₄ or ¹G₄ → ³H₄~1060Near-Infrared

This table is generated based on data from multiple Pr(III) complexes to illustrate typical emission bands. tripod.comresearchgate.netmdpi.com

The ability of Pr(III) to emit from multiple excited states (³P₀ and ¹D₂) simultaneously is a distinguishing feature among lanthanides. tripod.com This phenomenon is largely governed by the relatively small energy gaps between its successive excited levels. researchgate.net For many lanthanide ions, non-radiative decay processes, such as multiphonon relaxation, rapidly deactivate upper excited states until the emission originates from a single level with a large energy gap to the next lower level. tripod.com

In Pr(III), the energy gaps for the ³P₀ and ¹D₂ states are small enough (<7000 cm⁻¹) that radiative decay (emission) from ³P₀ can compete with non-radiative decay to the ¹D₂ state. researchgate.net Consequently, luminescence can be observed from both states. tripod.com Whether emission occurs from both ³P₀ and ¹D₂, or solely from ¹D₂, depends critically on the energy of the triplet state of the benzoate ligand. tripod.comresearchgate.net If the ligand's triplet state is high enough to transfer energy efficiently to the ³P₀ level, dual emission is often observed. mdpi.com If the triplet state lies below the ³P₀ level but above the ¹D₂ level, then only the ¹D₂ state will be populated, resulting in single-state emission. tripod.com

A significant characteristic of Pr(III) complexes, including praseodymium(III) benzoate, in solution is their generally low luminescence quantum yields. tripod.comresearchgate.net For some Pr(III) chelates in DMSO, the quantum yield for the ¹D₂ luminescence has been measured at less than 0.2%. researchgate.net This inefficiency is primarily attributed to the effective quenching of the Pr(III) excited states by high-energy vibrations from solvent molecules and ligands. tripod.com

The small energy gaps associated with the emitting levels of Pr(III) make them particularly susceptible to deactivation through multiphonon relaxation pathways, where the electronic energy is dissipated as vibrational energy in the surrounding medium. tripod.com The O-H oscillators from coordinated water or solvent molecules, as well as C-H oscillators from the organic ligands themselves, are efficient quenchers of Pr(III) luminescence. researchgate.net This non-radiative deactivation competes effectively with the radiative emission process, leading to the observed low quantum yields in solution. tripod.comresearchgate.net

Energy Transfer Mechanisms

The luminescence of Pr(III) in its benzoate complex is typically achieved through sensitization, a process often referred to as the "antenna effect". mdpi.com This involves the absorption of light by the organic benzoate ligand, followed by a transfer of the excitation energy to the central Pr(III) ion.

The sensitization process in Pr(III) benzoate complexes proceeds via a well-established intramolecular energy transfer mechanism. The steps are as follows:

Light Absorption: The benzoate ligand, with its aromatic system, absorbs UV light, promoting it from its singlet ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC): The excited ligand then undergoes efficient intersystem crossing from the S₁ state to a lower-energy triplet state (T₁).

Intramolecular Energy Transfer: The crucial step involves the non-radiative transfer of energy from the ligand's triplet state (T₁) to the resonance f-f energy levels of the Pr(III) ion. researchgate.netmdpi.com

For this energy transfer to be efficient, the energy of the ligand's triplet state (T₁) must be appropriately matched with the accepting energy levels of the Pr(III) ion. researchgate.net Ideally, the T₁ level should be slightly higher than the desired emissive f-f state (e.g., ³P₀) to provide a driving force for the transfer, while being low enough to prevent back-energy transfer from the ion to the ligand. researchgate.netmdpi.com The position of the triplet level of the ligand ultimately determines which excited states of Pr(III) are populated and, consequently, the resulting emission spectrum. tripod.com

Antenna Effect of Ancillary Ligands

The luminescence of Praseodymium(III) ions is inherently inefficient due to the forbidden nature of f-f electronic transitions. dergipark.org.tr To overcome this limitation, a sensitization process known as the "antenna effect" is employed, particularly in complexes with organic ligands like benzoate and its derivatives. dergipark.org.trresearchgate.net This mechanism involves the organic ligand, which acts as an antenna, absorbing energy and transferring it to the central Pr(III) ion. researchgate.net

The process can be described in a few key steps:

Energy Absorption: The ancillary ligand, possessing a chromophoric group, absorbs incident light, typically in the UV region. This excites the ligand from its singlet ground state (S₀) to an excited singlet state (S₁). dergipark.org.tr

Intersystem Crossing: The excited ligand then undergoes intersystem crossing (ISC) from the singlet state (S₁) to a lower-energy triplet state (T₁).

Energy Transfer: If the energy of the ligand's triplet state is appropriately matched with the resonance energy level of the Pr(III) ion, an efficient intramolecular energy transfer can occur from the ligand's T₁ state to the emissive 4f levels of the Pr(III) ion.

Luminescence: The Pr(III) ion, now in an excited state, relaxes to the ground state by emitting light, resulting in its characteristic sharp emission bands. researchgate.net

The effectiveness of this energy transfer is crucial for achieving strong luminescence. dergipark.org.tr Ancillary chelating ligands, such as bipyridyl groups in mixed-ligand complexes, have been shown to significantly enhance the luminescence emission in both the visible and near-infrared (NIR) regions by facilitating this energy transfer process. mdpi.com For instance, in Pr(III) complexes containing both a β-diketonate and a bipyridyl ligand, the bipyridyl ligand can act as a powerful antenna, leading to strong emission signals that are otherwise weak or absent. mdpi.com The selection and design of a suitable ligand are, therefore, key factors in constructing Pr(III) complexes with excellent luminescence properties. dergipark.org.tr

Cross-Relaxation Processes in Pr(III) Systems

In addition to the antenna effect, the luminescence of Praseodymium(III) is significantly influenced by non-radiative processes, particularly cross-relaxation. Cross-relaxation is an energy transfer mechanism that occurs between two nearby Pr(III) ions, leading to the quenching of luminescence. researchgate.netresearchgate.net This process becomes more prominent at higher concentrations of Pr(III) ions, as the inter-ionic distances decrease. researchgate.net

A common cross-relaxation pathway in Pr(III) systems involves the following transition: an excited Pr(III) ion in the ³P₀ state non-radiatively transfers part of its energy to a neighboring Pr(III) ion in the ³H₄ ground state. researchgate.net This interaction causes the first ion to relax to a lower energy level (e.g., ³H₆), while the second ion is promoted to an intermediate excited state (e.g., ¹D₂). researchgate.net The process can be represented as:

³P₀ + ³H₄ → ³H₆ + ¹D₂

Correlation between Ligand Design and Emission Properties

The design of the ligand framework, particularly the benzoate and any ancillary ligands, is a critical factor in determining the emission properties of Pr(III) complexes. The relationship is multifaceted, involving the ligand's ability to sensitize the metal ion and its role in protecting the ion from non-radiative decay pathways.

A primary consideration is the energy of the ligand's triplet state (T₁). For efficient sensitization via the antenna effect, the T₁ level must be positioned suitably above the emissive states of the Pr(III) ion (primarily ³P₀ at ~20,500 cm⁻¹ and ¹D₂ at ~16,900 cm⁻¹). If the T₁ level is too low, the energy transfer will be inefficient. If it is too high, other deactivation pathways might dominate. The position of the triplet level dictates which Pr(III) levels are populated. researchgate.net Consequently, depending on the ligand, emission can be observed from both the ³P₀ and ¹D₂ states, or exclusively from the ¹D₂ state. researchgate.net

Furthermore, the ligand structure influences the luminescence quantum yield by shielding the Pr(III) ion from vibrational quenching. High-frequency oscillators, such as O-H bonds from coordinated solvent molecules (e.g., water or methanol) or C-H bonds within the ligand itself, can provide non-radiative pathways for the de-excitation of the Pr(III) ion. mdpi.comresearchgate.net The low energy gaps between the emissive states of Pr(III) make it particularly susceptible to this type of quenching. researchgate.net Therefore, designing ligands that replace these high-frequency oscillators in the coordination sphere—for example, by using bulky, anhydrous ligands or perfluorinated ligands—can significantly enhance emission intensity. mdpi.com The replacement of coordinated methanol molecules with strongly chelating bipyridyl ligands, for instance, has been shown to dramatically increase luminescent intensities. mdpi.com

The table below summarizes typical emission bands observed for Pr(III) complexes and their assignments, which are influenced by the specific ligand environment.

Wavelength (nm)TransitionEmitting State
~490³P₀ → ³H₄³P₀
~605-610¹D₂ → ³H₄¹D₂
~610-618³P₀ → ³H₆³P₀
~645³P₀ → ³F₂³P₀
~890¹D₂ → ³F₂¹D₂
~1060¹D₂ → ³F₄¹D₂

This table is interactive. Data compiled from sources. mdpi.comresearchgate.net

Time-Resolved Luminescence Measurements

Time-resolved photoluminescence studies provide valuable insights into the dynamics of the excited states of Pr(III) complexes, including the lifetimes of the emissive levels and the rates of energy transfer and non-radiative decay. However, photophysical studies on Pr(III) complexes, especially those involving time-resolved measurements, are relatively uncommon compared to other lanthanides like Europium(III) and Terbium(III). researchgate.net

When such measurements are performed, they can reveal the decay kinetics of the luminescence originating from the ¹D₂ and ³P₀ states. The luminescence decay times for Pr(III) complexes are often short, reflecting the low quantum yields and the efficiency of non-radiative deactivation pathways, including multiphonon relaxation and cross-relaxation. researchgate.net The energy gap between the ¹D₂ emitting state and the next lower level (¹G₄) is relatively small (~7000 cm⁻¹), making it susceptible to multiphonon relaxation, which is a significant factor contributing to the short lifetimes and low quantum efficiency of the ¹D₂ emission. researchgate.net

Thermal Decomposition Pathways and Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric and differential thermal analysis are powerful tools to study the thermal behavior of praseodymium(3+) benzoate (B1203000). akjournals.com TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events. researchgate.net

Hydrated praseodymium(3+) benzoate complexes are stable at room temperature. srce.hr Upon heating, the first mass loss corresponds to dehydration. For Pr(C₆H₅COO)₃·2H₂O, this dehydration step occurs up to approximately 120°C. scielo.br After dehydration, the anhydrous compound remains stable up to around 350°C in a CO₂ atmosphere scielo.br or 355°C in an air atmosphere. scielo.br

A notable feature observed in the DTA curves of praseodymium benzoate is a sharp, irreversible endothermic peak without any corresponding mass loss in the TG curve. akjournals.com This event, occurring around 245°C, is attributed to a reversible crystalline phase transition of the anhydrous benzoate. scielo.brakjournals.com

The thermal decomposition of this compound typically proceeds in distinct stages following the initial dehydration.

Dehydration: The initial stage involves the loss of water molecules of crystallization. For Pr(C₆H₅COO)₃·2H₂O, this occurs in a single step up to 120°C. scielo.br A study on a related compound, praseodymium 3-methoxybenzoate dihydrate, showed a mass loss of 6.12% (calculated as 5.72%) due to the loss of two water molecules. scielo.br

Decomposition of the Anhydrous Salt: Following dehydration, the anhydrous praseodymium benzoate decomposes. In an air atmosphere, this process can occur in multiple steps. For a praseodymium 3-methoxybenzoate, decomposition of the anhydrous compound happens in two steps between 355°C and 720°C. scielo.br In contrast, studies on praseodymium benzoate indicate a decomposition pathway that leads directly to the oxide without the formation of intermediate oxy-carbonates. akjournals.com The final residue of the thermal decomposition is praseodymium oxide, specifically Pr₆O₁₁. scielo.brakjournals.com

Table 1: Thermal Decomposition Stages of Praseodymium Benzoate Compounds

Compound Stage Temperature Range (°C) Mass Loss (%) Event Type Product
Pr(C₆H₅COO)₃·2H₂O scielo.br Dehydration Up to 120°C - Endothermic Anhydrous Pr(C₆H₅COO)₃
Pr(C₆H₅COO)₃ scielo.brakjournals.com Phase Transition ~245°C 0 Endothermic Polymorph of Pr(C₆H₅COO)₃
Anhydrous Pr(3-MeO-Bz)₃ scielo.br Decomposition 355 - 720°C 67.02 (total) Exothermic Pr₆O₁₁

Data compiled from multiple sources studying praseodymium benzoate and its derivatives.

Evolved Gas Analysis (EGA) and Identification of Gaseous Products (e.g., H₂O, CO, CO₂, Aniline)

Evolved Gas Analysis (EGA), often coupled with TGA-MS (Mass Spectrometry), identifies the gaseous products released during decomposition. nih.govresearchgate.net For lanthanide carboxylate complexes, the decomposition of the organic ligand releases a mixture of gases.

During the thermal decomposition of related lanthanide p-aminobenzoate complexes, the primary gaseous products identified were H₂O, aniline (B41778), carbon monoxide (CO), and carbon dioxide (CO₂). researchgate.net The initial release of H₂O corresponds to the dehydration stage. researchgate.net The subsequent decomposition of the benzoate ligand results in the evolution of CO and CO₂. researchgate.net The presence of aniline is specific to the decomposition of the aminobenzoate ligand. researchgate.net For this compound, the gaseous products from the ligand breakdown would primarily be CO, CO₂, and potentially other hydrocarbon fragments from the benzene (B151609) ring.

Mechanisms of Thermal Degradation

The thermal degradation mechanism of this compound is intricate, involving the breakdown of the coordinated benzoate ligands, which is influenced by both the ligand's structure and the catalytic effect of the Pr(III) ion.

Research comparing different lanthanide carboxylates shows that the structure of the organic ligand significantly impacts the decomposition process. akjournals.com As the number of carbon atoms in the carboxylate anion increases, the thermal decomposition of the lanthanide carboxylate tends to become simpler, with a decrease in the number of distinct decomposition stages. akjournals.com For instance, the decomposition of lanthanide benzoates is less complex than that of lanthanide acetates. akjournals.com A key difference is that lanthanide benzoates decompose directly to their respective oxides (Pr₆O₁₁ in the case of praseodymium) without forming the intermediate oxy-carbonates that are often observed during the decomposition of acetates. akjournals.com

The Praseodymium(III) ion, like other lanthanide ions, acts as a Lewis acid. ekb.eg A Lewis acid is a chemical species that can accept an electron pair. nih.gov This Lewis acidic character of the Pr(III) center plays a crucial role in the thermal decomposition of the benzoate ligand. The Pr(III) ion coordinates to the carboxylate group of the benzoate ligand. This interaction polarizes the C-O bonds and can weaken other bonds within the ligand, facilitating its breakdown at elevated temperatures. The non-stoichiometric praseodymium oxide (PrO₁.₈₃₃) that forms as the final product also exhibits Lewis acid sites on its surface. ekb.eg While the catalytic activity is most prominent in the final oxide, the inherent Lewis acidity of the Pr(III) ion itself is a driving factor in the intramolecular processes that lead to the decomposition of the organic moiety.

Formation of Praseodymium Oxide as Final Product

Thermogravimetric studies confirm that the ultimate solid residue from the thermal decomposition of this compound is praseodymium oxide (Pr₆O₁₁). akjournals.comscielo.brakjournals.comjetir.org The decomposition process for hydrated this compound typically begins with a dehydration step to form the anhydrous compound. scielo.br For instance, this compound dihydrate loses its two water molecules at approximately 120°C. scielo.br The anhydrous compound remains stable up to around 355°C, after which it undergoes decomposition in distinct steps, culminating in the formation of Pr₆O₁₁ as the final product. scielo.br This outcome is consistent across various praseodymium complexes, including those with substituted benzoate ligands and other organic ligands. scielo.brakjournals.com

The table below outlines the general thermal decomposition events for a representative this compound compound.

Temperature Range (°C)EventMass Loss (%)Associated Product(s)
Up to 120Dehydration~5.7-6.1H₂O
~245Crystalline Phase TransitionNone-
> 355Decomposition of Anhydrous CompoundVariableGaseous byproducts
~720 (Final)Final Residue Formation-Pr₆O₁₁

Absence of Intermediate Oxy-carbonates in Benzoate Decomposition

A notable characteristic of the thermal decomposition of lanthanide benzoates is the absence of intermediate oxy-carbonates. akjournals.com This is in contrast to the thermal decomposition of other lanthanide carboxylates, such as acetates, which are known to form lanthanide oxycarbonates as intermediate products. akjournals.com Similarly, lanthanide butyrates and 2,3-pyridinedicarboxylates also show the formation of oxycarbonate intermediates. scispace.comresearchgate.net Research indicates that for praseodymium benzoate, the decomposition proceeds directly to the oxide without the formation of a stable oxycarbonate phase. akjournals.com It is important to note, however, that the decomposition pathway can be sensitive to the experimental atmosphere; studies conducted in a carbon dioxide atmosphere have suggested the potential formation of carbonate-like intermediates for lanthanum and praseodymium benzoates. scielo.br

Correlations between Thermal Behavior and Structural Features

One observed correlation is the link between the size of the organic carboxylate ligand and the particle size of the resulting lanthanide oxide. As the number of carbon atoms in the carboxylate anion increases, the average particle size of the lanthanide oxide formed upon decomposition tends to decrease. akjournals.com

The crystal structure of the anhydrous benzoate plays a significant role in its thermal behavior. Many lanthanide benzoates, including praseodymium benzoate, exhibit an irreversible, sharp endothermic peak in their differential thermal analysis (DTA) curves at temperatures between 245-270°C. akjournals.comscielo.br This peak, which occurs without any corresponding mass loss, is attributed to a crystalline phase transition. akjournals.comscielo.br

Advanced Research Directions and Applications

Praseodymium(III) Benzoate (B1203000) in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The use of Praseodymium(3+) benzoate in the synthesis of MOFs and coordination polymers opens up possibilities for novel materials with tailored properties.

Design and Synthesis of Porous Praseodymium MOFs

The design and synthesis of porous praseodymium MOFs using benzoate and its derivatives as ligands have been a subject of scientific investigation. The structural diversity of these materials is influenced by factors such as the nature of the solvent and the substituents on the benzoate ligand. Research has demonstrated the synthesis of various praseodymium(III) benzoate derivative complexes, revealing a range of coordination modes and network dimensionalities. stanfordmaterials.com

For instance, the reaction of praseodymium(III) salts with substituted benzoic acids in solvents like dimethylformamide (DMF) can lead to the formation of one-, two-, or three-dimensional coordination polymers. The specific structural outcome is dictated by the steric and electronic properties of the benzoate derivative and the coordinating nature of the solvent molecules. These studies provide a foundational understanding for the rational design of Pr(III)-benzoate MOFs with desired topologies and pore characteristics.

Gas Adsorption and Separation Properties (e.g., CO2/CH4 selectivity)

While specific data on the gas adsorption properties of this compound MOFs is limited, research on related lanthanide-based MOFs provides valuable insights into their potential. Lanthanide MOFs, in general, are explored for their capabilities in gas storage and separation due to their porous nature and the strong affinity of lanthanide ions for certain gas molecules. researchgate.net

For example, a family of isostructural lanthanide MOFs derived from 3-amino-4-hydroxybenzoic acid has been studied for its CO2 sorption capacity. rsc.org These findings suggest that a this compound MOF, with appropriate design to create accessible pores, could exhibit selective gas adsorption properties. The functional groups on the benzoate ligand and the open metal sites on the praseodymium ion could be tailored to enhance the selectivity for gases like CO2 over CH4. Further experimental investigation is required to quantify the gas adsorption and separation performance of this compound MOFs.

Below is a table summarizing the CO2 adsorption capacities of some related lanthanide MOFs.

MOF NameLanthanide Ion(s)LigandCO2 Adsorption Capacity (cm³/g at 273 K)
Compound 2ErIn situ formed formate and oxalate~40
Compound 3ErIn situ formed formate and oxalate~35
Compound 4ErIn situ formed formate and oxalate~55

Data extracted from a study on novel lanthanide MOFs synthesized via in situ reactions. acs.org

Luminescent MOFs for Temperature Sensing

Lanthanide ions are well-known for their unique luminescent properties, which are being harnessed for applications such as temperature sensing. umicore.com The development of luminescent MOFs for thermometry is an active area of research. rsc.orgnih.gov By incorporating luminescent lanthanide ions like Eu³⁺ and Tb³⁺ into MOFs, it is possible to create materials whose light emission characteristics change with temperature.

While specific studies on this compound luminescent MOFs for temperature sensing are not widely reported, the principles can be extended. A mixed-lanthanide MOF containing both Eu³⁺ and Tb³⁺ with a benzoate derivative ligand, for example, could function as a ratiometric luminescent thermometer. rsc.org The intensity ratio of the characteristic emissions from the two lanthanide ions would be temperature-dependent, allowing for precise temperature measurements. The benzoate ligand can also be modified to act as an "antenna," efficiently absorbing energy and transferring it to the praseodymium ion, thereby enhancing its luminescence.

Catalytic Applications of Praseodymium(III) Benzoate Complexes

The catalytic potential of lanthanide compounds is a growing field of interest in both academic and industrial research.

Role in Organic Transformations and Petrochemical Processes

Lanthanide carboxylates have been investigated as catalysts in various organic reactions, most notably in polymerization processes. For instance, neodymium carboxylates are key components in catalyst systems used for the polymerization of dienes to produce synthetic rubbers with high cis-1,4-microstructure. These systems typically involve the reaction of the lanthanide carboxylate with an aluminum alkyl co-catalyst. Given the chemical similarities among lanthanides, it is plausible that this compound could also exhibit catalytic activity in such polymerization reactions.

In the broader context of organic synthesis, lanthanide complexes are explored as catalysts for a range of transformations. While specific examples of this compound as a catalyst are scarce in the literature, related copper-benzoate complexes have demonstrated catalytic activity in the oxidation of alkanes. This suggests that the benzoate ligand can play a role in facilitating catalytic cycles. Furthermore, lanthanide compounds are known to catalyze reactions such as hydroboration and transesterification. rsc.orgumicore.com

In petrochemical processes, metal carboxylates, including those of cobalt and molybdenum, are employed as homogeneous catalysts for oxidation and hydrogenation reactions. While the direct application of this compound in this sector is not well-documented, the known catalytic activity of other metal carboxylates suggests a potential avenue for future research.

Magnetic Properties of Praseodymium(III) Benzoate Compounds

The magnetic properties of lanthanide compounds are of significant fundamental and practical interest, with applications ranging from magnetic resonance imaging (MRI) to the development of molecular magnets.

The magnetic behavior of this compound compounds is primarily determined by the 4f² electronic configuration of the Pr³⁺ ion. At room temperature, praseodymium compounds are typically paramagnetic. The magnetic susceptibility of these materials is influenced by the crystal field environment around the praseodymium ion, which is dictated by the coordination geometry of the benzoate ligands.

Studies on related praseodymium(III) complexes with other carboxylate and β-diketonate ligands have shown that the magnetic moments are consistent with a magnetically uncoupled Pr³⁺ ion in the ³H₄ ground state. The experimental magnetic moment at room temperature for such complexes is generally in good agreement with the theoretical value.

Below is a table showing the room temperature magnetic moments for some Pr(III) complexes.

ComplexLigandExperimental χMT (cm³·mol⁻¹·K)
[Pr(ntfa)₃(MeOH)₂]4,4,4-trifluoro-1-(naphthalen-2-yl)butane-1,3-dionato1.47
[Pr(ntfa)₃(bipy)₂]4,4,4-trifluoro-1-(naphthalen-2-yl)butane-1,3-dionato1.76
[Pr(ntfa)₃(4,4′-Mt₂bipy)]4,4,4-trifluoro-1-(naphthalen-2-yl)butane-1,3-dionato1.66
[Pr(ntfa)₃(5,5′-Me₂bipy)]4,4,4-trifluoro-1-(naphthalen-2-yl)butane-1,3-dionato1.38
Tris(1-naphthylacetato)praseodymium(III) dihydrate1-naphthylacetic acidNot specified, but effective magnetic moment measured

Data for ntfa complexes from a study on Pr(III)-β-dionato complexes. Information on the 1-naphthylacetic acid complex is also available.

It is expected that this compound would exhibit similar paramagnetic behavior. At very low temperatures, magnetic ordering phenomena could potentially be observed, depending on the strength of the magnetic exchange interactions between neighboring Pr³⁺ ions, which are mediated by the benzoate bridging ligands. The study of the magnetic properties of this compound and its derivatives can contribute to the design of new molecular materials with interesting magnetic functionalities.

Characterization of Magnetic Behavior

The magnetic properties of this compound are primarily dictated by the Pr(III) ion, which has a 4f² electron configuration and a ³H₄ ground state. mdpi.com Experimental characterization involves measuring the magnetic susceptibility of the compound over a range of temperatures. These measurements are typically presented as the product of molar magnetic susceptibility (χM) and temperature (T) versus temperature.

For mononuclear Pr(III) complexes where the metal ions are magnetically uncoupled, the theoretical χMT value at room temperature is approximately 1.60 cm³·mol⁻¹·K. mdpi.com Experimental values for various praseodymium complexes are often found to be in this range. For instance, studies on related Pr(III) mononuclear complexes have reported room temperature χMT values such as 1.47, 1.76, 1.66, and 1.38 cm³·mol⁻¹·K. mdpi.com Deviations from the theoretical value can provide insight into crystal field effects on the Pr(III) ion. The magnetic behavior is consistent with a magnetically uncoupled Pr³⁺ ion in the ³H₄ ground state. mdpi.com

Magnetic Properties of Pr(III) Complexes
ParameterTheoretical Value for uncoupled Pr(III)Description
Ground State³H₄The ground electronic state of the Pr(III) ion determined by its 4f² electron configuration.
χMT at 300 K (cm³·mol⁻¹·K)~1.60The product of molar magnetic susceptibility and temperature, a key indicator of magnetic behavior. mdpi.com

Electron Spin Resonance (ESR) Studies (if applicable)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects transitions of unpaired electrons in a magnetic field. wikipedia.orgyoutube.com It is a powerful tool for studying paramagnetic species, including many transition metal complexes and lanthanide ions. youtube.com

However, the applicability of ESR to this compound is limited. The Pr(III) ion has an even number of 4f electrons (4f² configuration) and is therefore a non-Kramers ion. According to Kramer's theorem, systems with an odd number of electrons must have at least a twofold degeneracy in the absence of a magnetic field. Non-Kramers ions, like Pr(III), can have their degeneracy completely lifted by the crystal field, leading to a non-degenerate ground state (a singlet). Transitions between spin states in such systems are often forbidden or require very high energy, making the ion "ESR-silent" under standard experimental conditions. Consequently, ESR studies on this compound are not commonly reported in the literature.

Theoretical and Computational Chemistry Studies

Computational chemistry provides indispensable tools for understanding the structure, bonding, and spectroscopic properties of this compound at an atomic level. These methods complement experimental findings and guide the design of new materials.

Density Functional Theory (DFT) for Coordination Modes and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic properties of metal complexes. nih.govwarwick.ac.uk For this compound, DFT calculations are employed to model the various ways the benzoate ligand can coordinate to the Pr(III) ion. These coordination modes include monodentate, bidentate chelating, and bidentate bridging arrangements. researchgate.netnih.gov

By optimizing the molecular geometry, DFT can predict key structural parameters such as Ln–O bond lengths and bond angles, which can be compared with data from X-ray crystallography. researchgate.net These calculations help confirm the coordination environment around the praseodymium ion, which is crucial for understanding its properties. researchgate.net Furthermore, DFT provides insights into the electronic structure, detailing the molecular orbitals and the nature of the Pr-O bond, which is predominantly electrostatic.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are essential for interpreting and predicting the spectroscopic features of this compound. Due to the complex electronic structure of lanthanide ions, advanced, multireference ab initio methods are often required to accurately model the electronic states arising from the 4f orbitals. unt.edu

Semiempirical quantum chemical models, such as the Sparkle/PM3 and Sparkle/AM1 models, have been specifically parameterized for praseodymium(III) to facilitate faster, yet reliable, calculations of the geometries of its coordination compounds. sparkle.pro.br These optimized geometries can then be used as a starting point for higher-level calculations. These theoretical approaches can compute the energies of the excited states of the Pr(III) ion and predict the positions of absorption and emission bands in its spectra, providing a detailed understanding of its optical properties. unt.edunih.gov

Modeling of Energy Transfer Processes

The luminescence of many lanthanide complexes, including this compound, relies on an energy transfer mechanism known as the "antenna effect". rsc.org In this process, the organic ligand (the benzoate group) absorbs incident light (typically UV) and is promoted to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. Finally, this energy is transferred from the ligand's triplet state to an excited state of the Pr(III) ion, which then relaxes by emitting light at its characteristic wavelengths.

Modeling this process involves calculating the energy levels of both the benzoate ligand (singlet and triplet states) and the Pr(III) ion. rsc.org For efficient energy transfer, the ligand's triplet state energy must be suitably matched with—typically slightly above—the energy of the accepting f-level of the Pr(III) ion. Computational models can assess this energy matching and predict the efficiency of the energy transfer process. nih.gov Studies on substituted benzoate ligands show that electron-releasing groups can enhance luminescence by improving this energy transfer, while electron-withdrawing groups can decrease efficiency. nih.gov

Solution Chemistry and Interactions

The behavior of this compound in solution is critical for applications in sensing and biological systems. When dissolved, particularly in polar solvents like water, the complex can undergo various interactions, including dissociation and solvent coordination.

Studies on analogous Pr(III) complexes in aqueous solutions indicate that the interaction between the lanthanide ion and the ligand can involve both inner-sphere and outer-sphere coordination. nih.gov In inner-sphere coordination, the benzoate ligand is directly bonded to the Pr(III) ion. In outer-sphere coordination, a layer of solvent molecules separates the ion and the ligand. The equilibrium between these forms depends on the solvent and concentration.

Furthermore, Pr(III) complexes in aqueous media can undergo substantial ionization, where the benzoate ligands may partially dissociate from the metal center. nih.gov The stability of the complex in solution is quantified by its stability constant. The interaction of Pr(III) ions with various binding sites in aqueous environments has been noted, with high uptake capacities observed in biosorption studies, suggesting strong interactions with functional groups like phosphates and carboxylates. mdpi.com Understanding these solution-phase dynamics is essential for controlling the speciation and properties of the compound in different environments.

Potential as Luminescent Materials and Optical Devices

The unique electronic configuration of the praseodymium(III) ion, with its multiple emissive energy levels, makes its benzoate complexes promising candidates for the development of advanced luminescent materials and optical devices.

Praseodymium(III) complexes are known to exhibit luminescence in both the visible and near-infrared regions of the electromagnetic spectrum. This emission originates from two primary excited states, the ³P₀ and ¹D₂ levels, leading to characteristic sharp emission bands hakon-art.com. The efficiency of this luminescence is, however, often limited by non-radiative decay processes, particularly in the presence of high-frequency oscillators like O-H or C-H bonds in the solvent or ligands hakon-art.com.

The "antenna effect," where an organic ligand absorbs light and efficiently transfers the energy to the central lanthanide ion, can significantly enhance the luminescence intensity. Aromatic carboxylates, such as benzoate, are actively being studied as ligands for the targeted synthesis of highly luminescent lanthanide complexes researchgate.net. By carefully designing the ligand, the absorption of UV radiation and subsequent energy transfer to the Pr³⁺ ion can be optimized, leading to stronger emission. This makes this compound and its derivatives potential components in organic light-emitting diodes (OLEDs) and other light-emitting devices.

The temperature-dependent luminescence of certain materials can be exploited for non-contact temperature sensing, a field known as luminescent thermometry. The emission from praseodymium(III) ions is known to be sensitive to temperature changes, making its complexes, including benzoates, potential candidates for this application.

Recent research has demonstrated the use of a Pr³⁺-based coordination polymer as a luminescent thermometer, showcasing its distinct temperature-dependent luminescence over a wide temperature range (12–386 K) researchgate.net. The relative thermal sensitivity of such materials can reach values around 1%·K⁻¹, with a minimum temperature uncertainty of 0.2 K researchgate.net. While this specific study did not use a benzoate ligand, it highlights the potential of Pr³⁺ coordination compounds in this area. One-dimensional coordination polymers with benzoate bridges containing other lanthanide ions have also been investigated for their luminescence thermometry performance wikipedia.org. The development of this compound-based materials could offer new possibilities for accurate and remote temperature sensing in various technological fields.

Research on Antimicrobial Applications

The search for new antimicrobial agents is a critical area of research. Both praseodymium compounds and benzoates have been investigated for their antimicrobial properties, suggesting that this compound could be a promising candidate in this field.

Recent studies have shown that novel praseodymium complexes exhibit significant antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria scielo.org.mxnih.gov. For instance, praseodymium complexes with pyridine nitrogen oxide-based ligands have demonstrated strong inhibitory effects at low concentrations scielo.org.mx. The proposed antibacterial mechanism involves the promotion of intracellular substance exudation, leading to bacterial cell death scielo.org.mx.

Furthermore, sodium benzoate is a well-known preservative used in food and pharmaceutical products due to its antimicrobial properties uji.esresearchgate.net. It is particularly effective in acidic conditions where it converts to benzoic acid, the primary antimicrobial agent homescience.net. The combination of the antimicrobial potential of the praseodymium ion and the benzoate ligand in a single compound could lead to synergistic effects and enhanced antimicrobial efficacy.

Below is a table summarizing the minimum inhibitory concentrations (MIC) for some praseodymium complexes against common bacteria.

CompoundOrganismMIC (μg/mL)
Pr₂(mpo)₆(H₂O)₂S. aureus ATCC65383.125
Pr₂(mpo)₆(H₂O)₂E. coli ATCC259226.25
Pr(hpo)(mpo)₂(H₂O)₂S. aureus ATCC65383.125
Pr(hpo)(mpo)₂(H₂O)₂E. coli ATCC259226.25

Data sourced from a study on pyridine nitrogen oxide-based praseodymium complexes scielo.org.mx.

Green Corrosion Inhibition Studies

Corrosion is a major issue in many industries, and there is a growing demand for environmentally friendly ("green") corrosion inhibitors. Rare earth elements, including praseodymium, have emerged as effective and less toxic alternatives to traditional corrosion inhibitors like chromates.

Praseodymium ions have been shown to provide cathodic inhibition of corrosion for aluminum alloys at near-neutral pH by lowering the kinetics of the oxygen reduction reaction researchgate.net. Studies have demonstrated that Pr³⁺ can be an effective corrosion inhibitor, with its mechanism of inhibition being similar to that of cerium(III) ions, which involves the precipitation of a protective rare earth hydroxide (B78521)/oxide film on the metal surface researchgate.net. Praseodymium-decorated graphene oxide has also been investigated as a corrosion barrier layer for magnesium alloys in acidic media, showing improved protection compared to conventional coatings eduhk.hk.

The benzoate anion itself is also known to act as a corrosion inhibitor. Sodium benzoate is used in automotive anti-freeze products for this purpose and has been shown to be an effective inhibitor for aluminum alloys in seawater by forming a protective film on the metal surface homescience.net. The combination of praseodymium and benzoate in a single compound could therefore offer a dual-action, green corrosion inhibition strategy.

The following table presents the inhibition efficiency of some rare earth compounds on API 5L X70 steel in a saline medium.

InhibitorConcentration (ppm)Inhibition Efficiency (%)
Praseodymium nitrate (B79036)20< 80
Erbium nitrate50~89
Samarium nitrate50~87.9
Neodymium nitrate20< 80

Data sourced from a comparative study of rare earth corrosion inhibitors sciensage.info.

Conclusion and Future Perspectives

Summary of Key Findings on Praseodymium(III) Benzoate (B1203000)

Praseodymium(III) benzoate is a lanthanide carboxylate that has been studied for its thermal, structural, and photophysical properties. Research indicates that the benzoate groups in related praseodymium(III) complexes can act as bidentate bridging ligands. researchgate.net Thermogravimetric studies are a key area of investigation for this compound. The thermal decomposition of praseodymium(III) benzoate tetrahydrate ultimately leads to the formation of praseodymium oxide, specifically Pr₆O₁₁, without the formation of intermediate oxy-carbonates. akjournals.com During this process, a sharp, irreversible endothermic peak is observed in the temperature range of 245-270°C, which is attributed to a phase transition of the benzoate compound rather than mass loss. akjournals.com

As part of the broader class of lanthanide benzoates, praseodymium(III) benzoate holds potential as a building block for functional materials. rsc.org Lanthanide benzoates, in general, are recognized for their versatile use in constructing efficient light-emitting materials, leveraging the intrinsic spectroscopic properties of the lanthanide ions. rsc.org The magnetic properties of Pr(III) complexes are generally consistent with a magnetically uncoupled Pr³⁺ ion in the ³H₄ ground state, a characteristic that is expected to extend to praseodymium(III) benzoate. mdpi.com

Interactive Table: Summary of Praseodymium(III) Benzoate Properties Press Run to view the interactive data table.

Identification of Knowledge Gaps and Emerging Research Avenues

Despite the foundational research, significant knowledge gaps exist in the comprehensive understanding of praseodymium(III) benzoate. A detailed, definitive single-crystal X-ray structure of the simple, hydrated praseodymium(III) benzoate is not widely reported, leaving ambiguities in the precise coordination number, geometry, and packing of the praseodymium ion. While its thermal decomposition is documented, the kinetics and mechanisms of this process, and how they can be controlled to produce specific oxide morphologies, remain underexplored.

The photophysical properties of praseodymium(III) benzoate are not fully characterized. Lanthanide benzoates are noted for their potential in luminescence, but specific data on quantum yields, emission lifetimes, and sensitization pathways for the Pr³⁺ ion in this specific benzoate complex are scarce. rsc.org The unique electronic structure of the Pr³⁺ ion offers possibilities for emissions across the visible and near-infrared (NIR) spectrum, which is an area ripe for investigation. mdpi.comnih.gov

Emerging research avenues include:

Advanced Structural Analysis: Utilizing single-crystal X-ray diffraction to resolve the crystal structure, which would provide fundamental insights into its structure-property relationships.

In-depth Photoluminescence Studies: A thorough investigation into its luminescent properties, focusing on the "antenna effect" where the benzoate ligand could be modified to enhance energy transfer to the Pr³⁺ ion, potentially leading to efficient NIR emitters. rsc.org

Catalysis: Exploring the use of praseodymium(III) benzoate as a precursor for synthesizing praseodymium oxide catalysts. wikipedia.org The controlled thermal decomposition of the benzoate could offer a route to nanostructured oxides with high surface areas and tailored catalytic activities.

Coordination Polymers and MOFs: Using praseodymium(III) benzoate as a node or the benzoate ligand as a linker to construct metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit interesting magnetic, porous, or optical properties.

Outlook for Advanced Materials Design and Functional Applications

The future of praseodymium(III) benzoate is promising, particularly in the design of advanced functional materials. Its role as a precursor is a significant avenue for future applications. The thermal decomposition pathway to praseodymium oxide suggests its utility in fabricating ceramic materials, yellow pigments for glasses, and specialized dielectrics. akjournals.comwikipedia.org By controlling the decomposition conditions, it may be possible to produce high-purity, nanostructured praseodymium oxides for use in oxidation catalysis. wikipedia.org

In the field of optics and photonics, praseodymium(III) benzoate is a candidate for the development of novel luminescent materials. rsc.org The benzoate ligand can be systematically modified to tune the photophysical properties, potentially leading to materials for solid-state lighting, optical amplifiers, and temperature sensors. mdpi.comnih.gov The development of materials that emit in the NIR region is particularly relevant for applications in telecommunications and biomedical imaging.

Furthermore, the integration of praseodymium(III) benzoate into hybrid materials and composites could unlock new functionalities. For instance, incorporating it into polymer matrices could lead to luminescent plastics for security inks or optical displays. As research into lanthanide complexes for biomedical applications grows, there may be future opportunities to explore functionalized benzoate derivatives for roles in diagnostics and therapy, building on the broader investigation of lanthanide complexes in medicine. nih.govrsc.org The ongoing innovation in benzoate-derived materials, such as the development of biodegradable benzoates, may also influence future research directions, steering towards more sustainable and environmentally friendly functional materials. essfeed.com

Q & A

Basic: What synthetic methodologies are recommended for preparing praseodymium(3+) benzoate with controlled stoichiometry?

This compound can be synthesized via precipitation by reacting praseodymium hydroxide (Pr(OH)₃) with benzoic acid under controlled pH. A common approach involves dissolving Pr³+ salts (e.g., PrCl₃) in aqueous solution, followed by addition of sodium benzoate to precipitate the complex. Key parameters include:

  • pH control : Maintain pH 5–7 to avoid hydrolysis of Pr³+ (which dominates above pH 7 ).
  • Temperature : Moderate heating (~60°C) enhances crystallinity, as seen in analogous carboxylate syntheses (e.g., praseodymium carbonate via CO₂ bubbling ).
  • Purification : Recrystallization from ethanol-water mixtures removes unreacted ligands. Sol-gel methods, used for Pr³+-doped phosphors , can also be adapted for nanostructured forms.

Basic: How can FTIR and UV-Vis spectroscopy validate the coordination of benzoate ligands to Pr³+?

  • FTIR : Compare the symmetric (νₛ) and asymmetric (νₐₛ) COO⁻ stretching frequencies of free benzoate (νₛ ~1380 cm⁻¹, νₐₛ ~1550 cm⁻¹) with those in the complex. A Δν (νₐₛ − νₛ) < 200 cm⁻¹ indicates bidentate coordination, while Δν > 200 cm⁻¹ suggests monodentate binding .
  • UV-Vis : Pr³+ exhibits characteristic 4f-4f transitions in the visible range (e.g., ³P₀ → ³H₄ at ~490 nm ). Shifts in peak positions or splitting due to ligand field effects confirm successful coordination.

Basic: What challenges arise in crystallizing this compound, and how can they be addressed?

Challenges include:

  • Polymeric vs. discrete structures : Pr³+’s high charge density (ionic radius ~1.126 Å ) promotes polymerization. Adding steric hindrance (e.g., substituted benzoates) or using mixed solvents (water/DMF) can favor discrete complexes.
  • Hydration : Hydrate formation (common in lanthanide carboxylates ) complicates phase purity. Anhydrous conditions or thermal dehydration (TGA monitoring) mitigate this.
  • Crystal field distortion : Low symmetry in Pr³+ sites (e.g., C₃v symmetry ) leads to broad diffraction peaks. High-resolution synchrotron XRD or cryocrystallography improves data quality.

Advanced: How does the ligand-to-metal charge transfer (LMCT) in this compound influence its photoluminescence efficiency?

The LMCT state in benzoate-Pr³+ systems can quench luminescence by competing with 4f-4f transitions. To optimize emission:

  • Energy gap tuning : Select ligands with triplet states above Pr³+’s excited states (e.g., ³P₀ at ~20,925 cm⁻¹ ). Benzoate’s π→π* transitions (~40,000 cm⁻¹) are too high, but modified ligands (e.g., nitro-benzoate) may reduce this gap.
  • Co-doping : Introduce sensitizers (e.g., Ce³+) to transfer energy indirectly, as demonstrated in Tb³+/Cu⁺-MOFs with benzoate linkers .

Advanced: What experimental strategies resolve contradictions in reported stability constants (log β) for Pr³+-benzoate complexes?

Discrepancies in log β values often arise from:

  • Ionic strength effects : Use constant ionic media (e.g., NaClO₄) during potentiometric titrations to minimize activity coefficient variations .
  • Speciation modeling : Include all possible species (e.g., [Pr(Bz)ₙ]³⁻ⁿ, n=1–3) and refine models using software like Hyperquad.
  • Competing equilibria : Account for Pr³+ hydrolysis (dominant above pH 6 ) via pH-dependent studies.

Advanced: How can this compound be integrated into functional materials like metal-organic frameworks (MOFs)?

  • Linker design : Benzoate’s rigid structure supports 1D or 2D frameworks. For 3D MOFs, combine with secondary linkers (e.g., pyridyl-carboxylates ).
  • Topological analysis : Pr³+’s 9-coordinate preference (e.g., tricapped trigonal prism ) favors uncommon net topologies. Single-crystal XRD and gas adsorption (BET) validate porosity.
  • Property modulation : Post-synthetic modification (e.g., ligand exchange) tailors catalytic or sensing functionalities.

Advanced: What role does Jahn-Teller distortion play in the magnetic anisotropy of this compound complexes?

Pr³+’s 4f² configuration leads to a ³H₄ ground state with low-spin splitting. In low-symmetry environments (e.g., distorted octahedral ), Jahn-Teller effects enhance magnetic anisotropy. Techniques to probe this:

  • EPR spectroscopy : Detects zero-field splitting in frozen solutions.
  • Magnetic susceptibility : Fit temperature-dependent data to Stevens operator formalism to quantify anisotropy parameters.

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